molecular formula C16H20N2 B192746 Pheniramine CAS No. 86-21-5

Pheniramine

Cat. No. B192746
CAS RN: 86-21-5
M. Wt: 240.34 g/mol
InChI Key: IJHNSHDBIRRJRN-UHFFFAOYSA-N
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Description

Pheniramine is an antihistamine with anticholinergic properties used to treat allergic conditions such as hay fever or urticaria . It has relatively strong sedative effects and may sometimes be used off-label as an over-the-counter sleeping pill . It is also commonly found in eyedrops used for the treatment of allergic conjunctivitis .


Synthesis Analysis

A stability-indicating reverse phase liquid chromatographic method was developed and validated for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in bulk drugs and pharmaceutical formulations .


Molecular Structure Analysis

Pheniramine has a molecular formula of C16H20N2 and an average mass of 240.343 Da . The IUPAC name for Pheniramine is N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine .


Chemical Reactions Analysis

A study reported the use of a novel capsule phase microextraction technique coupled with gas chromatography-mass spectrometry for the analysis of pheniramine in a case of fatal intoxication .


Physical And Chemical Properties Analysis

Pheniramine is a white powder with a faint amine-like odor . Its molecular weight is 240.34 g/mol .

Scientific Research Applications

  • Electroanalytical Detection : Jain and Sharma (2011) developed an electroanalytical method for quantifying pheniramine in pharmaceutical formulations using a modified glassy carbon electrode with multi-walled carbon nanotubes. This method exhibits good sensitivity and repeatability, crucial for accurate drug quantification (Jain & Sharma, 2011).

  • Enantioselective Pharmacokinetics : Liu et al. (2020) developed a highly sensitive method for determining pheniramine enantiomers in rat plasma, a critical step in understanding the drug's enantioselective pharmacokinetics (Liu et al., 2020).

  • Corrosion Inhibition : Ahamad et al. (2010) investigated the use of pheniramine in inhibiting mild steel corrosion in acid solutions. Their findings suggest pheniramine acts as a mixed-type inhibitor and the study provides insights into the drug's potential in corrosion science (Ahamad, Prasad, & Quraishi, 2010).

  • Dopamine Uptake Inhibition : Symchowicz et al. (1971) evaluated pheniramine's ability to inhibit dopamine uptake in rat brain synaptosomes, revealing a structural activity relationship critical for understanding its neurological impacts (Symchowicz, Korduba, & Veals, 1971).

  • Toxicity Studies : Kamath et al. (2022) discussed the toxic effects of pheniramine overdose, including its impact on the central nervous system and potential cardiotoxicity, underlining the importance of safe drug usage (Kamath, Upadhaya, Mehta, & Yadav, 2022).

  • Antioxidant Effects : Nosál'ová et al. (2009) explored the antioxidative properties of pheniramines (including pheniramine) in mesenteric ischemia/reperfusion injury, suggesting a potential therapeutic application in reducing tissue damage caused by free radicals (Nosál'ová et al., 2009).

  • Protective Effect on Brain Tissue : Yürekli et al. (2013) investigated the protective effects of pheniramine maleate on brain tissue reperfusion injury, indicating its potential in mitigating damage after ischemic events (Yürekli et al., 2013).

Safety And Hazards

Pheniramine may cause drowsiness or Tachycardia, and over-dosage may lead to sleep disorders . Overdose may lead to seizures, especially in combination with alcohol . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The use of Pheniramine as an anti-allergy medication has largely been supplanted by second-generation antihistamines such as cetirizine and loratadine . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

properties

IUPAC Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHNSHDBIRRJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-20-7 (bimaleate)
Record name Pheniramine [INN:BAN]
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DSSTOX Substance ID

DTXSID0023454
Record name Pheniramine
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Molecular Weight

240.34 g/mol
Source PubChem
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Physical Description

Solid
Record name Pheniramine
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Boiling Point

175.00 °C. @ 25.00 mm Hg
Record name Pheniramine
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Solubility

3.77e-01 g/L
Record name Pheniramine
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Mechanism of Action

Pheniramine competes with histamine for the histamine H1 receptor, acting as an inverse agonist once bound. The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema. This can be seen in the suppression of the histamine-induced wheal (swelling) and flare (vasodilation) response. Inverse agonism of the H1 receptor in the CNS is also responsible for the sedation produced by first-generation antihistamines like pheniramine. The binding of pheniramine to H4 receptors, and subsequent inverse agonism, may also contribute to reduced itching by antagonizing inflammation.
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Product Name

Pheniramine

CAS RN

86-21-5
Record name (±)-Pheniramine
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Record name Pheniramine
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Melting Point

< 25 °C
Record name Pheniramine
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Record name Pheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,850
Citations
NA Buckley, IM Whyte, AH Dawson… - Medical journal of …, 1994 - Wiley Online Library
… to ascertain the approximate market share of pheniramine. … Patients admitted after ingestion of pheniramine were more … A very high proportion of the pheniramine group had a history of …
Number of citations: 31 onlinelibrary.wiley.com
IH JONES, J Stevenson, A Jordan… - Medical Journal of …, 1973 - Wiley Online Library
Seventeen cases are reported in which pheniramine p‐aminosalicylate (Avil) and chemically related drugs have produced a toxic psychosis. This toxic state includes hallucinations as a …
Number of citations: 18 onlinelibrary.wiley.com
MR Louhaichi, S Jebali, MH Loueslati, N Adhoum… - Talanta, 2009 - Elsevier
A new simple, rapid and sensitive liquid chromatographic method has been developed and validated for the simultaneous determination of pseudoephdrine, pheniramine, guaifenisin, …
Number of citations: 83 www.sciencedirect.com
CH Hung, CC Chu, YC Chen, YW Chen, ZY Li… - European journal of …, 2011 - Elsevier
… local anesthetic effects of pheniramine and diphenhydramine, … pheniramine, the dose–response curves were obtained. The potency and duration of diphenhydramine and pheniramine …
Number of citations: 18 www.sciencedirect.com
I Ahamad, R Prasad, MA Quraishi - Corrosion Science, 2010 - Elsevier
… effect of Pheniramine on the corrosion of mild steel in 1 M HCl solution. Pheniramine is the … Pheniramine (PHEN) is an antihistamine drug used in the treatment of preparations to treat …
Number of citations: 354 www.sciencedirect.com
SA Fattah, KO Kelany, BA El-Zeany… - Analytical Letters, 1987 - Taylor & Francis
… of pheniramine maleate and chlorphenlramine maleste, based on their reaction with iron (III). Pheniramine maleate and ch lor pheniramine … and 0.898 for pheniramine maleate complex …
Number of citations: 19 www.tandfonline.com
Z Arslan, ES Çalık, B Kaplan… - Revista brasileira de …, 2016 - SciELO Brasil
… Our results emphasize that pheniramine is a convenient drug to decrease this cough. … by pheniramine and lidocaine. The most important finding of this study was that pheniramine …
Number of citations: 6 www.scielo.br
WS Kim, JW Jung, KS Jang, SP Hong… - Korean Circulation …, 1985 - synapse.koreamed.org
… pressoraction to TRafter pheniramine. Tyramine-… pheniramine, but the response of blood pressure to TR caused by phenelzine or desipramine was enhanced markedly by pheniramine…
Number of citations: 1 synapse.koreamed.org
V Jančinová, M Petríková, M Májeková, R Nosál - Inflammation Research, 1995 - Springer
In our previous experiments we found that histamine antagonists of different chemical structure inhibited platelet functions in vitro as well as in vivo [1-3, unpublished data] and that the …
Number of citations: 3 link.springer.com
R Jain, S Sharma - Journal of pharmaceutical analysis, 2012 - Elsevier
… for quantification of pheniramine in pharmaceutical formulation … The experimental results suggest that the pheniramine in … on the concentration of pheniramine in the range 200–1500 μg/…
Number of citations: 58 www.sciencedirect.com

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